methanol](/img/structure/B13187568.png)
[1-(Aminomethyl)cyclopropyl](4-methyl-1,3-thiazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)cyclopropylmethanol: is a compound that features a cyclopropyl group bonded to an aminomethyl group and a thiazole ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Cyclopropyl and Thiazole Groups: The final step involves coupling the cyclopropyl group with the thiazole ring through a suitable linker, such as a methanol group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can target the thiazole ring or the cyclopropyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of reduced thiazole derivatives or cyclopropyl ring-opened products.
Substitution: Formation of substituted thiazole derivatives or aminomethyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing cyclopropyl and thiazole moieties.
Biology: In biological research, the compound may be investigated for its potential as a bioactive molecule, particularly due to the presence of the thiazole ring, which is known for its biological activity.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol is not well-documented. based on the structural features, it is likely to interact with biological targets such as enzymes or receptors. The thiazole ring, in particular, is known to interact with various biological targets, potentially leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)cyclopropylmethanol: can be compared with other thiazole-containing compounds such as thiamine (Vitamin B1), sulfathiazole, and ritonavir.
Cyclopropyl-containing compounds: such as cyclopropylamine and cyclopropylcarbinol can also be considered for comparison.
Uniqueness: The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its combination of a cyclopropyl group, an aminomethyl group, and a thiazole ring. This combination of structural features may confer unique biological and chemical properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C9H14N2OS |
|---|---|
Poids moléculaire |
198.29 g/mol |
Nom IUPAC |
[1-(aminomethyl)cyclopropyl]-(4-methyl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C9H14N2OS/c1-6-4-13-8(11-6)7(12)9(5-10)2-3-9/h4,7,12H,2-3,5,10H2,1H3 |
Clé InChI |
MLLOLPQNMKQHEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)C(C2(CC2)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187491.png)
![Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187492.png)
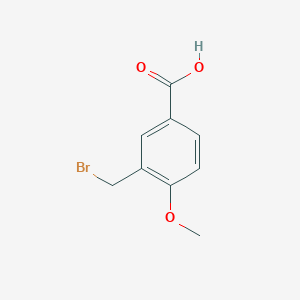
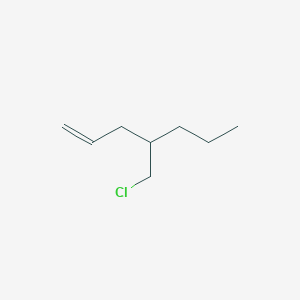

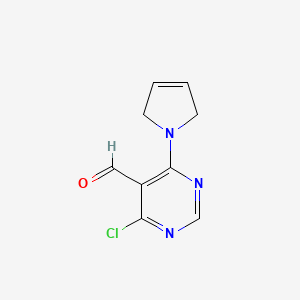
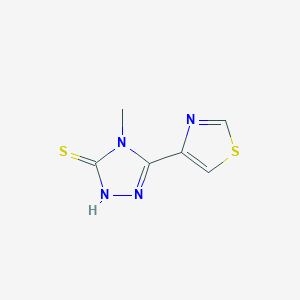
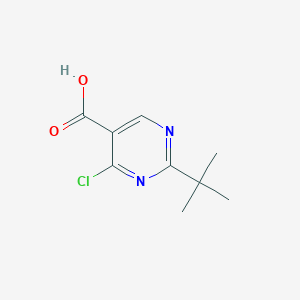
![N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13187552.png)
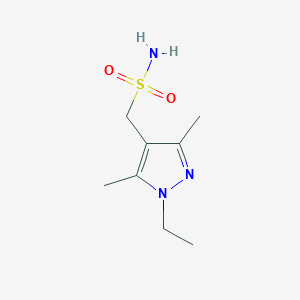

![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)

